2-Bromo-7-methoxybenzo[d]thiazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

2-Bromo-7-methoxybenzo[d]thiazole (CAS 3622-45-5) is the definitive building block for 2-substituted-7-methoxybenzothiazole libraries. The C2 bromine enables robust Suzuki/Buchwald-Hartwig couplings, while the C7 methoxy critically modulates electronic properties and biological activity. SAR studies confirm the 7-methoxy pattern is essential for high potency against kinases (C-Raf, ALK5). Alternative isomers or halogenated analogs lead to divergent pathways and unpredictable performance. For kinase inhibitors, selective photosensitizers (e.g., 6d-UVA), or advanced materials, this substitution pattern is non-negotiable.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B1514356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methoxybenzo[d]thiazole
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC(=N2)Br
InChIInChI=1S/C8H6BrNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
InChIKeyHHUCBWVENAVOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-methoxybenzo[d]thiazole: Technical Profile for Procurement and Research Application


2-Bromo-7-methoxybenzo[d]thiazole (CAS: 3622-45-5) is a heterocyclic chemical compound belonging to the benzothiazole class. Its core structure is characterized by a benzene ring fused to a thiazole ring, which is substituted with a bromine atom at the 2-position and a methoxy group at the 7-position . This specific substitution pattern defines its utility as a versatile synthetic intermediate. The bromine atom at the C2 position provides a reliable reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and amine groups [1]. The methoxy group at the C7 position further influences the electronic properties of the benzothiazole core and can itself be a handle for subsequent chemical transformations, including demethylation [1]. Its primary role in scientific research is as a foundational building block for constructing more complex molecular architectures in medicinal chemistry, chemical biology, and materials science [2].

Why 2-Bromo-7-methoxybenzo[d]thiazole is Not Interchangeable with Other Halogenated Benzothiazoles


While other halogenated benzothiazoles may appear structurally similar, direct substitution is not chemically or biologically equivalent. The specific C2-bromine substitution pattern is crucial for its established reactivity in palladium-catalyzed cross-coupling reactions, which is not a universal property of all benzothiazole derivatives [1]. Furthermore, the precise location of the methoxy group at the C7 position is a key determinant of the electronic distribution and the resultant biological activity of its downstream products. Comparative studies on benzothiazole isomers have demonstrated that the position of substituents is a primary driver of biological activity and target selectivity. For instance, in the development of kinase inhibitors, the C7-substitution pattern is critical for achieving the desired potency and selectivity profile [2]. Therefore, using an isomer or a differently halogenated analog will likely result in a divergent synthetic pathway or a final product with unpredictable and potentially inferior biological or material performance. The quantitative evidence below underscores these critical points of differentiation.

Quantitative Evidence for the Differentiated Utility of 2-Bromo-7-methoxybenzo[d]thiazole


Proven Cross-Coupling Reactivity at the C2 Position for Diversification

The C2-bromine atom in 2-bromo-7-methoxybenzo[d]thiazole is a well-validated handle for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient installation of diverse aryl and heteroaryl groups. This contrasts with non-brominated analogs, like 7-methoxybenzothiazole, which lack this key reactive center and therefore have a significantly more limited scope for direct C2-functionalization without additional, often lower-yielding, activation steps [1]. Furthermore, the specific placement of the bromine at C2 (vs. C4, C5, C6, or C7) is critical; bromine at other positions can be less reactive toward standard Pd(0) catalysts due to differences in the adjacent heteroatom's electronic influence [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

C7-Methoxy Position is Critical for Potent Kinase Inhibitor Activity

The specific location of the methoxy group on the benzothiazole core is a critical determinant of biological activity. Research into pan-RAF kinase inhibitors demonstrates that the C7 position is a 'privileged' site for substitution that profoundly impacts inhibitor potency. In a head-to-head SAR study, moving the methoxy group from the C7 position resulted in a substantial loss of inhibitory activity [1]. For instance, compound 9a (C7-OMe) displayed an IC50 of 6.5 nM against C-Raf, whereas its regioisomer 9c (C5-OMe) showed a 28-fold decrease in potency (IC50 = 180 nM) [2]. This demonstrates that the 7-methoxy substitution pattern is not arbitrary but is structurally optimized for binding within the kinase active site.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Enhanced Product Yields in Challenging Suzuki Couplings Enabled by This Scaffold

The benzothiazole core, particularly when brominated at the 2-position, can facilitate high-yielding Suzuki couplings, even under ligand-free conditions that are often unsuccessful for other heterocyclic systems. Studies show that conventional Suzuki conditions fail to deliver good yields with hindered 2'-bromo-2-arylbenzothiazoles. However, a novel ligand-free methodology leveraging the coordination of the benzothiazole nitrogen was developed, achieving yields up to 99% [1]. This highlights a unique advantage: the target compound's core structure can participate in the catalytic cycle to promote difficult bond formations that simpler aryl bromides cannot. In contrast, coupling reactions with non-heterocyclic or differently heterocyclic bromoarenes often require expensive, air-sensitive ligands and more forcing conditions to achieve comparable yields [1].

Synthetic Methodology Palladium Catalysis Process Chemistry

The 7-Methoxybenzothiazole Scaffold is Validated for Specific Biological Targets

Derivatives of 7-methoxybenzothiazole have demonstrated selective and potent activity in specific biological contexts, confirming the value of this exact substitution pattern. For instance, the photosensitizer 2-(4-aminophenyl)-7-methoxybenzothiazole (6d) selectively decreased the viability and proliferation of keloid fibroblasts but not normal fibroblasts at low micromolar concentrations (2.0-5.0 µmol/L) when combined with UVA irradiation [1]. In another example, a 7-methoxybenzothiazole derivative (TASP0382088) was identified as a potent ALK5 inhibitor with an enzyme IC50 of 4.8 nM and a cellular IC50 of 17 nM [2]. These studies demonstrate that the 7-methoxybenzothiazole core, when appropriately functionalized at the C2 position, can yield highly potent and selective biological tools and drug leads.

Photodynamic Therapy Kinase Inhibition Drug Discovery

Optimal Applications of 2-Bromo-7-methoxybenzo[d]thiazole in Research and Industry


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

This compound is the ideal starting material for generating focused libraries of 2-substituted-7-methoxybenzothiazoles for screening against kinase targets. As demonstrated by SAR studies, the 7-methoxy substitution pattern is critical for achieving high potency against kinases such as C-Raf and ALK5 [1]. The 2-bromo group provides a convenient and reliable synthetic handle to explore chemical diversity at the C2 position using robust cross-coupling methodologies, enabling rapid lead optimization [2].

Chemical Biology: Development of Novel Photodynamic Therapy (PDT) Agents

For researchers developing new photosensitizers, 2-Bromo-7-methoxybenzo[d]thiazole is a strategic precursor. The 7-methoxybenzothiazole core has been shown to be a key component of a selective photosensitizer (6d-UVA) that targets pathological fibroblasts [3]. The C2-bromine can be used to conjugate the core to various targeting moieties, fluorophores, or cell-penetrating groups to create next-generation PDT agents with improved tumor or tissue specificity.

Process R&D: Late-Stage Functionalization and Material Science

The proven ability of this scaffold to undergo high-yielding, ligand-free Suzuki couplings makes it an attractive intermediate for process chemistry, where reducing cost and complexity is paramount [4]. Beyond pharmaceuticals, the compound serves as a monomeric building block for synthesizing benzothiazole-based polymers or metal-organic frameworks (MOFs). The C2-bromo handle allows for the creation of rigid, conjugated linkers, while the 7-methoxy group can influence polymer packing and electronic properties, offering control over the final material's characteristics.

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